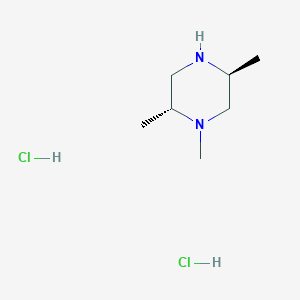

(2R,5S)-1,2,5-Trimethylpiperazine dihydrochloride

Description

Properties

IUPAC Name |

(2R,5S)-1,2,5-trimethylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-6-5-9(3)7(2)4-8-6;;/h6-8H,4-5H2,1-3H3;2*1H/t6-,7+;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLODAUIIRUCMHZ-AUCRBCQYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1C)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@H](CN1C)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Sequence and Conditions

The synthesis involves four key steps:

-

Ring-opening reaction : N-Boc-alaninamide reacts with epoxypropane under basic conditions (sodium tert-butoxide in tetrahydrofuran) to form a linear intermediate.

-

Group protection : Methanesulfonyl chloride is used to protect amine groups, facilitating subsequent cyclization.

-

Cyclization : Intramolecular nucleophilic substitution forms the piperazine ring.

-

Reduction and salt formation : Lithium aluminum hydride reduces amides to amines, followed by treatment with HCl to yield the dihydrochloride salt.

For the (2R,5S) configuration, analogous stereochemical control would require D-N-Boc-alaninamide and S-propylene oxide as starting materials, mirroring the enantiomeric selectivity demonstrated in the patent.

Table 1: Yield Data for Key Reaction Steps (Adapted from)

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Ring-opening | NaOtBu, THF, 35°C, 10–12 hrs | 82.2–86.1% |

| Group protection | MsCl, Et₃N, 0°C to RT, 12 hrs | 93.4–95.6% |

| Cyclization | K₂CO₃, DMF, 80°C, 6 hrs | 75.6–81.6% |

| Reduction & Salt Form | LiAlH₄, HCl/dioxane, RT | 85.7–90.0% |

Alternative Routes via Piperidone Intermediates

A related method described in RU2123495C1 synthesizes 1,2,5-trimethyl-4-piperidone, which can serve as a precursor for piperazine derivatives. While this patent focuses on a piperidone intermediate, reductive amination or catalytic hydrogenation could convert the ketone group to an amine, enabling the formation of the piperazine ring.

Monochlorketone Pathway

The synthesis of 1,2,5-trimethyl-4-piperidone involves:

-

Friedel-Crafts acylation : Monochlorketone reacts with methylamine in aqueous solution.

-

Cyclization : Heating under reflux forms the piperidone ring.

-

Reductive amination : Conversion of the ketone to an amine using catalysts like Raney nickel.

This route offers an 84.9% yield for the piperidone intermediate, though additional steps would be required to achieve the (2R,5S)-trimethylpiperazine configuration.

Salt Formation and Purification

The final step in synthesizing (2R,5S)-1,2,5-trimethylpiperazine dihydrochloride involves protonating the free base with hydrochloric acid. Key considerations include:

-

Solvent selection : 1,4-dioxane or ethanol is preferred for optimal solubility.

-

Stoichiometry : A 2:1 molar ratio of HCl to piperazine ensures complete salt formation.

-

Crystallization : Cooling the reaction mixture induces crystallization, followed by filtration and drying under vacuum.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-1,2,5-Trimethylpiperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

- Chiral Building Block : This compound is widely utilized as a chiral building block in the synthesis of complex organic molecules. Its stereochemical properties allow for the creation of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals.

Biology

- Ligand in Enzyme Studies : (2R,5S)-1,2,5-Trimethylpiperazine dihydrochloride serves as a ligand in studies focusing on enzyme-substrate interactions and protein-ligand binding. Its ability to selectively bind to specific enzymes makes it valuable in understanding biochemical pathways and developing inhibitors.

Medicine

- Therapeutic Potential : Research indicates that this compound may have therapeutic applications in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s. Mechanistic studies suggest it can inhibit certain enzymes involved in these diseases by binding to their active sites .

Industry

- Advanced Materials Development : The compound is also explored for its role in developing advanced materials with specific electronic and optical properties, which can be pivotal in various technological applications.

The biological activity of (2R,5S)-1,2,5-Trimethylpiperazine dihydrochloride is primarily attributed to its interactions with receptors and enzymes:

Biological Activities Summary

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Reduced levels of pro-inflammatory cytokines | |

| Antitumor | Induced apoptosis in cancer cell lines | |

| Neuroprotective | Enhanced cognitive function in Alzheimer's models |

Anti-inflammatory Study

A study demonstrated that (2R,5S)-1,2,5-Trimethylpiperazine dihydrochloride significantly reduced levels of TNF-alpha and IL-6 in a murine model of inflammation. This suggests its potential as a therapeutic agent for inflammatory diseases.

Antitumor Efficacy

In vitro studies revealed that the compound inhibited the growth of diffuse large B-cell lymphoma cells by inducing apoptosis through the activation of caspase pathways. This highlights its potential role as an anticancer agent.

Neuroprotection in Models

Research indicated that treatment with this compound improved cognitive function in animal models of Alzheimer's disease by enhancing synaptic plasticity and reducing amyloid-beta accumulation .

Mechanism of Action

The mechanism of action of (2R,5S)-1,2,5-Trimethylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. Molecular docking studies suggest that it can inhibit certain enzymes involved in neurodegenerative diseases by binding to their active sites and blocking their activity .

Comparison with Similar Compounds

Stereoisomers and Positional Isomers

- (2S,6S)-1,2,6-Trimethylpiperazine Dihydrochloride (CAS 126330-90-3): This isomer differs in the positions (2S and 6S) and number of methyl groups (1-, 2-, 6-positions). It is sold at 99% purity, indicating high synthetic control .

- (2R,5R)-2,5-Dimethylpiperazine Dihydrochloride (CAS 2602495-27-0):

With methyl groups only at the 2R and 5R positions, this compound lacks the 1-methyl substitution. Its molecular weight (187.11 g/mol) is lower, and it is typically used in pharmaceutical intermediate synthesis .

Key Differences:

| Compound | CAS Number | Molecular Weight | Methyl Substitution | Stereochemistry |

|---|---|---|---|---|

| (2R,5S)-1,2,5-Trimethylpiperazine | 2225878-97-5 | 201.14 | 1-, 2R, 5S | Chiral specificity |

| (2S,6S)-1,2,6-Trimethylpiperazine | 126330-90-3 | 201.14 | 1-, 2S, 6S | Altered ring geometry |

| (2R,5R)-2,5-Dimethylpiperazine | 2602495-27-0 | 187.11 | 2R, 5R | Reduced substitutions |

Functionalized Piperazine Salts

- Trimetazidine Dihydrochloride (CAS 13171-25-0):

A pharmacologically active piperazine derivative with a 2,3,4-trimethoxybenzyl group. Its dihydrochloride form (MW 339.26 g/mol) is used clinically for angina treatment. Unlike (2R,5S)-trimethylpiperazine, it features an aromatic substituent, enhancing lipophilicity and altering metabolic pathways . - 1-(2,4,5-Trimethoxybenzyl)piperazine Dihydrochloride (CAS 2518359-32-3):

This compound (MW 339.26 g/mol) shares the dihydrochloride salt but includes a trimethoxybenzyl group. Its structural complexity necessitates rigorous purity testing (>95% HPLC), reflecting its role as a pharmaceutical impurity standard .

Physicochemical Contrasts:

| Property | (2R,5S)-Trimethylpiperazine | Trimetazidine Dihydrochloride |

|---|---|---|

| Molecular Weight | 201.14 | 339.26 |

| Key Substituents | Methyl groups | Trimethoxybenzyl |

| Solubility | High aqueous solubility | Moderate lipophilicity |

| Primary Use | Synthetic intermediate | Therapeutic agent |

Comparison with Piperazine Derivatives of Varying Complexity

Methyl-Substituted Piperazines

- (R)-2-Methylpiperazine Dihydrochloride (CAS 162240-96-2):

A simpler analog with a single methyl group at the 2R position. Its reduced substitutions lower molecular weight (159.07 g/mol) and simplify synthesis, making it a cost-effective building block . - cis-2,6-Dimethylpiperazine Dihydrochloride (CAS 106763-32-0):

Features two methyl groups in a cis configuration. This stereochemistry is critical for applications requiring rigid molecular conformations, such as catalyst design .

Functional Group Variations

- Ethyl Piperazine-2-Carboxylate Dihydrochloride (CAS 129798-91-0):

Incorporates an ester group at the 2-position, enhancing reactivity for peptide coupling. Purity levels (97%) and pricing (USD 98/5g) reflect its niche synthetic utility . - 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine Dihydrochloride: A heterocyclic derivative with a thiadiazole ring.

Commercial and Regulatory Considerations

- Pricing and Availability :

(2R,5S)-1,2,5-Trimethylpiperazine dihydrochloride is temporarily out of stock, with prices varying by region (e.g., USD 217/100mg for tert-butyl analogs) . - Regulatory Compliance: Safety data sheets emphasize precautions against inhalation and skin contact, aligning with GHS/CLP regulations. Similar compounds, like (2S)-2,5-Diaminopentanamide dihydrochloride, highlight the need for toxicological evaluations .

Biological Activity

(2R,5S)-1,2,5-Trimethylpiperazine dihydrochloride is a chiral compound belonging to the piperazine family, characterized by its six-membered ring structure containing two nitrogen atoms. The stereochemistry of this compound plays a crucial role in its biological activity and interactions with various molecular targets. This article synthesizes findings from diverse sources to present a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

The biological activity of (2R,5S)-1,2,5-trimethylpiperazine dihydrochloride is largely attributed to its ability to interact with specific receptors and enzymes. This interaction can modulate their activity and influence various biological processes. For instance:

- Receptor Binding : The compound may bind to neurotransmitter receptors or other signaling molecules, affecting pathways involved in mood regulation and cognitive functions.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

Biological Activity and Therapeutic Potential

Research indicates that (2R,5S)-1,2,5-trimethylpiperazine dihydrochloride exhibits several biological activities:

- Anti-inflammatory Effects : Studies have suggested that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

- Antitumor Activity : Preliminary investigations indicate potential efficacy against certain cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

- Neuroprotective Properties : The compound's ability to modulate neurotransmitter systems may offer neuroprotective effects in models of neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels | , |

| Antitumor | Induced apoptosis in cancer cells | |

| Neuroprotective | Modulated neurotransmitter systems | , |

Case Studies

- Anti-inflammatory Study : A study demonstrated that (2R,5S)-1,2,5-trimethylpiperazine dihydrochloride significantly reduced levels of TNF-alpha and IL-6 in a murine model of inflammation. This suggests its potential as a therapeutic agent in inflammatory diseases.

- Antitumor Efficacy : In vitro studies revealed that the compound inhibited the growth of diffuse large B-cell lymphoma (DLBCL) cells by inducing apoptosis through the activation of caspase pathways. This highlights its potential role as an anticancer agent.

- Neuroprotection in Models : Research indicated that treatment with (2R,5S)-1,2,5-trimethylpiperazine dihydrochloride improved cognitive function in animal models of Alzheimer's disease by enhancing synaptic plasticity and reducing amyloid-beta accumulation.

Comparative Analysis with Related Compounds

The biological activity of (2R,5S)-1,2,5-trimethylpiperazine dihydrochloride can be compared with its stereoisomers and related compounds:

- (2R,5R)-1,2,5-Trimethylpiperazine Hydrochloride : Exhibits different receptor binding profiles leading to varied pharmacological effects.

- N-Methylpiperazine : A simpler analog that lacks some of the complex interactions seen in (2R,5S)-1,2,5-trimethylpiperazine dihydrochloride.

Table 2: Comparison with Related Compounds

| Compound | Key Differences | Biological Activity |

|---|---|---|

| (2R,5S)-1,2,5-Trimethylpiperazine HCl | Unique stereochemistry influences action | Anti-inflammatory & antitumor effects |

| (2R,5R)-1,2,5-Trimethylpiperazine HCl | Different receptor interactions | Reduced efficacy in similar assays |

| N-Methylpiperazine | Simpler structure | Limited biological activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (2R,5S)-1,2,5-Trimethylpiperazine dihydrochloride, and how can stereochemical purity be ensured?

- Methodology : The compound is synthesized via N-alkylation or reductive amination of piperazine derivatives. For stereochemical control, asymmetric catalysis or chiral pool strategies are employed. Post-synthesis, chiral HPLC (e.g., using amylose- or cellulose-based columns) or polarimetry confirms enantiomeric excess.

- Key Considerations : Monitor reaction intermediates via H/C NMR to track stereochemistry. Reductive amination may require chiral auxiliaries or enantioselective catalysts .

Q. Which analytical techniques are optimal for characterizing (2R,5S)-1,2,5-Trimethylpiperazine dihydrochloride?

- Methodology :

- Structural Confirmation : High-resolution mass spectrometry (HRMS) and X-ray crystallography (if single crystals are obtainable).

- Purity Assessment : Reverse-phase HPLC with UV detection (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient).

- Chiral Verification : Circular dichroism (CD) or chiral stationary phase HPLC .

Q. How should solubility and stability be evaluated for this compound in aqueous buffers?

- Methodology :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Use UV-Vis spectroscopy or LC-MS for quantification.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 1–4 weeks) and analyze via HPLC. Monitor hydrolysis or oxidation products .

Advanced Research Questions

Q. What computational strategies are suitable for modeling the electronic structure and interactions of (2R,5S)-1,2,5-Trimethylpiperazine dihydrochloride?

- Methodology :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-311+G(d,p) basis set to optimize geometry and calculate electrostatic potential maps.

- Molecular Dynamics (MD) : Simulate solvation effects in water using AMBER or GROMACS.

Q. How can impurity profiles be systematically analyzed, and what thresholds are acceptable for pharmaceutical-grade material?

- Methodology :

- Impurity Identification : LC-MS/MS or GC-MS to detect byproducts (e.g., N-methylpiperazine isomers or des-methyl analogs).

- Quantification : Follow ICH Q3A guidelines, where individual impurities should not exceed 0.1% (w/w) .

Q. What experimental designs are effective for studying the compound’s chiral recognition in biological systems?

- Methodology :

- In Vitro Binding Assays : Radioligand displacement studies using enantiomerically pure samples to assess affinity for targets (e.g., serotonin receptors).

- Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via UPLC-QTOF.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.